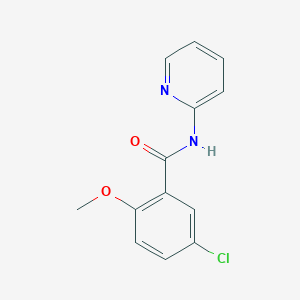

5-chloro-2-methoxy-N-2-pyridinylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-2-methoxy-N-2-pyridinylbenzamide is a chemical compound with the linear formula C14H13ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-chloro-2-methoxy-N-2-pyridinylbenzamide is defined by its linear formula, C14H13ClN2O2 . This indicates that the molecule is composed of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .科学的研究の応用

Organic Synthesis and Medicinal Chemistry Building Block

5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide: is a versatile organic compound that serves as a building block in organic synthesis . It can be used to create a variety of complex molecules for medicinal chemistry applications. Its structure allows for further functionalization, making it a valuable starting material for the synthesis of pharmaceuticals.

Anti-Fibrotic Activity

Derivatives of this compound have been studied for their anti-fibrotic activity . In particular, they have been evaluated against hepatic stellate cells, which play a crucial role in the development of liver fibrosis. The inhibition of these cells can be a therapeutic strategy in treating fibrotic diseases.

Biological Probes

The compound’s derivatives can act as biological probes . They can be used to study various biological processes by binding to specific proteins or DNA sequences, thereby helping to elucidate the roles of these molecules in cellular functions.

Catalysis

5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide: can be used as an intermediate in catalytic processes . It can participate in reactions that form carbon-carbon or carbon-nitrogen bonds, which are fundamental in the construction of organic molecules.

Sensing Materials

The compound has potential applications in the development of sensing materials . These materials can detect specific chemical or biological entities, which is useful in environmental monitoring, diagnostics, and industrial processes.

Corrosion Inhibitors

Its derivatives can be employed as corrosion inhibitors . They can protect metals from corroding by forming a protective layer on the metal surface, which is particularly important in industrial applications where metal longevity is critical.

作用機序

Target of Action

The primary target of 5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide, also known as Oprea1_456018, is the cell cycle protein-dependent kinase (CDK) . CDKs are promising therapeutic targets in cancer treatment .

Mode of Action

The compound binds directly to CDK6/9, resulting in the suppression of their downstream signaling pathway . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .

Biochemical Pathways

The compound’s interaction with CDK6/9 affects the cell cycle progression and induces cellular apoptosis . This means that the compound can inhibit cell proliferation by blocking the cell cycle progression .

Result of Action

The compound’s action results in the suppression of the CDK6/9 downstream signaling pathway, inhibition of cell proliferation by blocking cell cycle progression, and induction of cellular apoptosis . This leads to a significant reduction in the growth and proliferation of cancer cells .

特性

IUPAC Name |

5-chloro-2-methoxy-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-11-6-5-9(14)8-10(11)13(17)16-12-4-2-3-7-15-12/h2-8H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOOFSBALAYYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-ethoxyphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B5851059.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5851110.png)

![2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5851111.png)

![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5851117.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)

![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)